molecular formula C11H15N3 B3358414 1H-Benzimidazole-1-butanamine CAS No. 79851-06-2

1H-Benzimidazole-1-butanamine

Cat. No.: B3358414
CAS No.: 79851-06-2
M. Wt: 189.26 g/mol
InChI Key: BQUQDSMLBPJKLL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-butanamine is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a butanamine chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .

Preparation Methods

The synthesis of 1H-Benzimidazole-1-butanamine typically involves the condensation of 1,2-phenylenediamine with butanal, followed by cyclization to form the benzimidazole ring. This reaction can be catalyzed by various agents, including acids and bases. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1H-Benzimidazole-1-butanamine undergoes several types of chemical reactions:

Scientific Research Applications

1H-Benzimidazole-1-butanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.

    Medicine: Benzimidazole derivatives are known for their anticancer, anti-inflammatory, and antiparasitic activities. .

    Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-butanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. It also inhibits enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

1H-Benzimidazole-1-butanamine is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

4-(benzimidazol-1-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUQDSMLBPJKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402616
Record name 1H-Benzimidazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79851-06-2
Record name 1H-Benzimidazole-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution was prepared from 8.9 grams of the nitrile and 150 ml of absolute ethanol, 0.8 grams of palladium on charcoal and 8 ml of concentrated hydrochloric acid were added, and the resulting mixture was hydrogenated at room temperature and pressure for 48 hours. The reaction mixture was then filtered, the solvent was evaporated from the filtrate, and the residue was treated with aqueous 2 N sodium hydroxide solution and extracted with chloroform. The chloroform solution was dried and then distilled to give 1H-benzimidazole-1-butanamine boiling at about 180°-186° C. at 1.2 mm pressure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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